Leiocarposide

Catalog No.
S532728
CAS No.
71953-77-0
M.F
C27H34O16
M. Wt
614.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leiocarposide

CAS Number

71953-77-0

Product Name

Leiocarposide

IUPAC Name

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

Molecular Formula

C27H34O16

Molecular Weight

614.5 g/mol

InChI

InChI=1S/C27H34O16/c1-38-24-14(41-27-23(36)21(34)19(32)16(9-29)43-27)7-6-12(30)17(24)25(37)39-10-11-4-2-3-5-13(11)40-26-22(35)20(33)18(31)15(8-28)42-26/h2-7,15-16,18-23,26-36H,8-10H2,1H3/t15-,16-,18-,19-,20+,21+,22-,23-,26-,27-/m1/s1

InChI Key

NSOQVTKUUBDPEG-WRXRYXBBSA-N

SMILES

COC1=C(C=CC(=C1C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

solubility

Soluble in DMSO

Synonyms

4 beta-glucopyranosyloxy-2-hydroxy-3-methoxybenzoyl-2-glucopyranosyloxy benzyl ester, leiocarposid, leiocarposide

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

The exact mass of the compound Leiocarposide is 614.1847 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of glycoside in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Leiocarposide is a complex phenolic bisglucoside structurally defined as a heterodimer of salicin esterified to a methoxy-hydroxy-benzoic acid. Originally isolated from Solidago virgaurea, this compound serves as a high-molecular-weight (614.55 g/mol) phytochemical standard in chemoinformatics, analytical chemistry, and pharmacological research[1]. In laboratory and industrial procurement, highly purified leiocarposide is procured over crude botanical extracts to establish reproducible baselines in urological and localized drug-delivery models. Its distinct bis-glycosylated architecture provides a stable, water-compatible scaffold that is utilized for standardizing assays where precise molar dosing and structural integrity are required.

Substituting pure leiocarposide with generic Solidago extracts or simpler phenolic glycosides like salicin introduces severe experimental artifacts and reproducibility failures. Crude botanical extracts suffer from extreme batch-to-batch variability, with leiocarposide concentrations fluctuating drastically based on the plant's phenological stage and anatomical origin [1]. Furthermore, co-extracted secondary metabolites, specifically flavonoids and saponins, actively antagonize and mask the inherent diuretic activities of leiocarposide [2]. Substituting with simpler analogs like salicin fails to replicate leiocarposide's specific pharmacokinetic profile; while salicin is readily absorbed systemically, leiocarposide's bisglucoside structure restricts intestinal resorption, making it non-interchangeable for localized urinary tract or lower-gastrointestinal modeling [3].

Eliminating Antagonistic Masking

In standardized in vivo diuretic models, the administration of pure leiocarposide yields distinct, dose-dependent saluretic and diuretic responses. However, comparative pharmacological evaluations have demonstrated that the inherent diuretic activity of leiocarposide is actively reduced when administered alongside the flavonoids and saponins naturally present in crude Solidago extracts [1]. Utilizing the isolated, high-purity compound (>98%) eliminates this antagonistic interference, ensuring that measured biological responses are directly attributable to the bisglucoside rather than a convoluted matrix effect.

Evidence DimensionDiuretic activity interference
Target Compound DataUninhibited dose-response in isolated pure form
Comparator Or BaselineCrude Solidago extract (contains antagonistic flavonoids/saponins)
Quantified DifferenceSignificant reduction/masking of leiocarposide's activity in the crude mixture
ConditionsIn vivo diuretic activity models

Procuring the pure standard is mandatory for accurate dose-response mapping, as crude extracts introduce matrix-level antagonism that invalidates quantitative efficacy metrics.

Reducing Botanical Variability

The reliance on botanical sourcing for leiocarposide introduces unacceptable variance for rigorous analytical workflows. Quantitative phytochemical profiling reveals that leiocarposide content in Solidago virgaurea fluctuates severely, reaching a maximum of 9.65 mg/g dry matter in the pre-blooming stage, but varying significantly across plant organs (e.g., 5.17 mg/g in stem leaves vs. negligible amounts in other parts) [1]. Procuring the highly purified chemical standard (CAS 71953-77-0) bypasses this seasonal and anatomical variance, providing a consistent, exact molarity required for reproducible high-throughput screening and formulation development.

Evidence DimensionConcentration consistency
Target Compound Data100% controlled molarity (pure standard)
Comparator Or BaselineBotanical biomass (Solidago virgaurea)
Quantified DifferenceBotanical sources exhibit highly variable concentrations (0 to 9.65 mg/g) based on harvest timing
ConditionsHigh-performance liquid chromatographic (HPLC) quantification of dry matter

Industrial and analytical buyers must use the pure compound to avoid the severe batch-to-batch inconsistencies inherent to crude botanical extraction.

Restricted Systemic Absorption

Unlike simpler phenolic glycosides such as salicin, which undergo rapid hydrolysis and systemic absorption, leiocarposide exhibits a highly restricted pharmacokinetic profile. Following oral administration in mammalian models, leiocarposide demonstrates very low intestinal resorption and is predominantly excreted unchanged [1]. This substantial difference in bioavailability makes leiocarposide an essential, non-interchangeable reference material for developing localized therapeutics or studying non-systemic interactions within the urinary and lower gastrointestinal tracts, where systemic absorption would be an off-target liability.

Evidence DimensionIntestinal resorption and excretion
Target Compound DataVery low systemic absorption; mostly excreted unchanged
Comparator Or BaselineSimple phenolic glycosides (e.g., Salicin)
Quantified DifferenceNear-complete localized retention vs. rapid systemic uptake
ConditionsOral administration in mammalian (rat) models

This restricted pharmacokinetic profile makes the compound necessary for specialized localized formulation testing where systemic absorption must be minimized.

Long-Term Storage Stability

For long-term analytical or synthetic campaigns, the stability of the reference material is paramount. Pure leiocarposide demonstrates reliable shelf-life characteristics, remaining stable as a lyophilized powder for up to 3 years when stored at -20°C, and maintaining integrity for up to 1 year when solubilized in DMSO at -80°C . Furthermore, it is sufficiently stable to withstand ambient temperatures during standard shipping protocols without degradation. This thermal robustness ensures that the compound remains a reliable precursor and analytical standard across extended project timelines, avoiding the rapid hydrolysis seen in more labile esterified phenolics under standard storage conditions.

Evidence DimensionThermal and solvent stability
Target Compound Data3 years at -20°C (powder); 1 year at -80°C (solvent)
Comparator Or BaselineLabile phenolic esters
Quantified DifferenceExtended multi-year viability without spontaneous hydrolysis
ConditionsStandard laboratory cold-chain storage and ambient shipping

Predictable long-term stability reduces procurement frequency and ensures consistent reagent quality across multi-year research and development cycles.

Urological Reference Standard

Due to its unmasked diuretic activity and localized excretion profile, pure leiocarposide is utilized as a primary reference standard for calibrating assays and developing non-systemic treatments for urolithiasis and lower urinary tract inflammation [1].

Botanical QC Standardization

As a highly variable metabolite in Solidago species, the pure compound is indispensable as an HPLC/MS standard for authenticating, standardizing, and quality-controlling commercial herbal extracts and dietary supplements [2].

Enzymatic Cleavage Substrate

The complex bisglucoside architecture of leiocarposide makes it a sterically demanding substrate for evaluating the specificity and kinetics of novel beta-glucosidases and esterases in biocatalytic process development [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.9

Exact Mass

614.1847

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

71953-77-0

Wikipedia

Leiocarposide
1: Metzner J, Hirschelmann R, Hiller K. [Antiphlogistic and analgesic effects of leiocarposide, a phenolic bisglucoside of Solidago virgaurea L]. Pharmazie. 1984 Dec;39(12):869-70. German. PubMed PMID: 6531401.
2: Fötsch G, Pfeifer S. [The biotransformation of leiocarposide and salicin phenol glycosides--examples for special consideration of the absorption and metabolism of glycosidic compounds]. Pharmazie. 1989 Oct;44(10):710-2. German. PubMed PMID: 2616615.
3: Fötsch G, Pfeifer S, Bartoszek M, Franke P, Hiller K. [Biotransformation of phenolglycosides leiocarposide and salicin]. Pharmazie. 1989 Aug;44(8):555-8. German. PubMed PMID: 2594827.
4: Chodera A, Dabrowska K, Bobkiewicz-Kozłowska T, Tkaczyk J, Skrzypczak L, Budzianowski J. [Effect of leiocarposide on experimental urinary calculi in rats]. Acta Pol Pharm. 1988;45(2):181-6. Polish. PubMed PMID: 3239428.
5: Chodera A, Dabrowska K, Skrzypczak L, Budzianowski J. [Further studies on the diuretic effect of leiocarposide]. Acta Pol Pharm. 1986;43(5):499-503. Polish. PubMed PMID: 3565048.
6: Thiem B, Wesołowska M, Skrzypczak L, Budzianowski J. Phenolic compounds in two Solidago L. species from in vitro culture. Acta Pol Pharm. 2001 Jul-Aug;58(4):277-81. PubMed PMID: 11693733.
7: Shiraiwa K, Yuan S, Fujiyama A, Matsuo Y, Tanaka T, Jiang ZH, Kouno I. Benzyl benzoate glycoside and 3-deoxy-D-manno-2-octulosonic acid derivatives from Solidago decurrens. J Nat Prod. 2012 Jan 27;75(1):88-92. doi: 10.1021/np2007582. Epub 2011 Dec 20. PubMed PMID: 22185651.
8: Bader G, Lück L, Schenk R, Hirschelmann R, Hiller K. [Leiocarposid--lead structure for the quality assurance of Solidaginis virgaureae herba]. Pharmazie. 1998 Nov;53(11):805-6. German. PubMed PMID: 9853363.

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